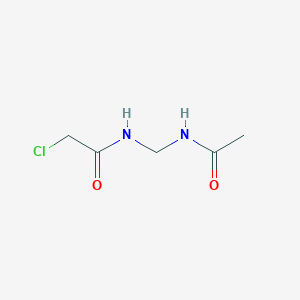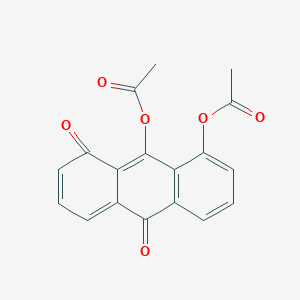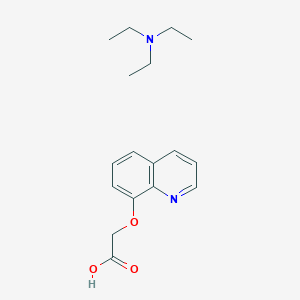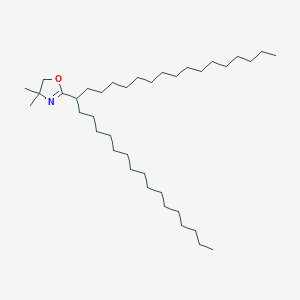![molecular formula C12H16N2O2 B14397624 1-(2,2-Dimethyl-2,3-dihydro-4H-pyrido[3,2-b][1,4]oxazin-4-yl)propan-1-one CAS No. 89970-28-5](/img/structure/B14397624.png)
1-(2,2-Dimethyl-2,3-dihydro-4H-pyrido[3,2-b][1,4]oxazin-4-yl)propan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2,2-Dimethyl-2,3-dihydro-4H-pyrido[3,2-b][1,4]oxazin-4-yl)propan-1-one is a heterocyclic compound that features a unique structure combining elements of pyridine, oxazine, and ketone functionalities
Vorbereitungsmethoden
The synthesis of 1-(2,2-Dimethyl-2,3-dihydro-4H-pyrido[3,2-b][1,4]oxazin-4-yl)propan-1-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the condensation of 2,2-dimethyl-3-hydroxypropylamine with a suitable aldehyde, followed by cyclization and oxidation steps . Industrial production methods may involve the use of dicationic molten salts as catalysts to enhance yield and reduce reaction times .
Analyse Chemischer Reaktionen
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Cyclization: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common reagents and conditions used in these reactions include organic solvents like tetrahydrofuran, catalysts such as palladium, and bases like potassium carbonate . Major products formed from these reactions include various substituted derivatives and cyclic compounds.
Wissenschaftliche Forschungsanwendungen
1-(2,2-Dimethyl-2,3-dihydro-4H-pyrido[3,2-b][1,4]oxazin-4-yl)propan-1-one has diverse scientific research applications:
Wirkmechanismus
The mechanism of action of 1-(2,2-Dimethyl-2,3-dihydro-4H-pyrido[3,2-b][1,4]oxazin-4-yl)propan-1-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects . For instance, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Vergleich Mit ähnlichen Verbindungen
When compared to similar compounds, 1-(2,2-Dimethyl-2,3-dihydro-4H-pyrido[3,2-b][1,4]oxazin-4-yl)propan-1-one stands out due to its unique combination of structural features and reactivity. Similar compounds include:
Pyrido[2,3-d]pyrimidines: These compounds share the pyridine ring but differ in their additional ring structures and functionalities.
Oxazine derivatives: These compounds have the oxazine ring but may lack the pyridine component.
Eigenschaften
CAS-Nummer |
89970-28-5 |
|---|---|
Molekularformel |
C12H16N2O2 |
Molekulargewicht |
220.27 g/mol |
IUPAC-Name |
1-(2,2-dimethyl-3H-pyrido[3,2-b][1,4]oxazin-4-yl)propan-1-one |
InChI |
InChI=1S/C12H16N2O2/c1-4-10(15)14-8-12(2,3)16-9-6-5-7-13-11(9)14/h5-7H,4,8H2,1-3H3 |
InChI-Schlüssel |
IVPYUJGJGQVPFA-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(=O)N1CC(OC2=C1N=CC=C2)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![{1-[2-Methyl-3-(propan-2-yl)oxiran-2-yl]ethyl}(oxo)diphenyl-lambda~5~-phosphane](/img/structure/B14397552.png)






![(Propane-1,3-diyl)bis[diethyl(phenyl)phosphanium] dibromide](/img/structure/B14397607.png)



![5-Methyl-2-azabicyclo[3.2.2]non-1-ene](/img/structure/B14397633.png)

